2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound belongs to the 1,8-naphthalimide family, characterized by a planar aromatic benzo[de]isoquinoline-1,3(2H)-dione core fused with a piperazine-ethyl side chain modified by a 4-fluorophenyl-2-oxoethyl group. The structure combines electron-deficient naphthalimide moieties with a flexible piperazine linker, enabling interactions with biological targets such as acetylcholinesterase (AChE) or DNA . Its synthesis typically involves alkylation of 1,8-naphthalimide precursors with functionalized piperazine derivatives, followed by purification via column chromatography . The 4-fluorophenyl-2-oxoethyl substituent introduces steric and electronic effects that modulate binding affinity and pharmacokinetics .
Properties
IUPAC Name |
2-[2-[4-[2-(4-fluorophenyl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c27-20-9-7-18(8-10-20)23(31)17-29-13-11-28(12-14-29)15-16-30-25(32)21-5-1-3-19-4-2-6-22(24(19)21)26(30)33/h1-10H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFPKVNJAHUQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1.
Biochemical Pathways
The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, thereby affecting these biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Findings:
Core Structure Impact: The benzo[de]isoquinoline core (target compound) exhibits stronger π-π stacking with AChE compared to isoindole derivatives (e.g., ), enhancing inhibitory potency .
Piperazine Substituent Effects :
- Electron-Withdrawing Groups : The 2-oxoethyl group in the target compound increases electrophilicity, improving AChE binding (IC₅₀ ~0.8 µM) compared to sulfonyl analogues (IC₅₀ >5 µM) .
- Halogen Positioning : Para-fluorine (target compound) enhances metabolic stability over meta-fluorine derivatives (), as seen in pharmacokinetic studies .
Synthetic Accessibility :
- The target compound’s synthesis requires multi-step alkylation and purification (yield ~48%), similar to arylsulfonyl derivatives (e.g., SA1, yield 75%) .
- Industrial-scale production (e.g., CAS 325694-89-1) utilizes cost-effective sulfonyl chloride intermediates, whereas oxoethyl derivatives demand controlled ketone formation .
Biological Activity :
- Acetylcholinesterase Inhibition : The target compound’s oxoethyl group mimics acetylcholine’s carbonyl, achieving superior inhibition to benzyl-piperazine analogues ().
- Cytotoxicity : Sulfonyl derivatives (e.g., SA1) show higher cytotoxicity (IC₅₀ 12 µM) due to reactive sulfone groups, whereas the target compound’s fluorophenyl moiety reduces off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
